molecular formula C27H18O6 B8198509 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

Cat. No.: B8198509
M. Wt: 438.4 g/mol
InChI Key: MQRRKKMHEJISCG-UHFFFAOYSA-N
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Description

5-[4-[4-(4-Carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid (molecular formula C22H14O8, molecular weight 406.34 g/mol) is a tetracarboxylic acid derivative featuring a terphenyl backbone with four carboxyl groups. Its structure comprises a central benzene ring substituted at the 1,3-positions with carboxylic acid groups and at the 5-position with a biphenyl moiety, which itself is further functionalized with a 4-carboxyphenyl group (Fig. 1). This compound is notable for its extended π-conjugation and high density of carboxylate groups, making it a promising ligand for metal-organic frameworks (MOFs) and coordination polymers .

Properties

IUPAC Name

5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O6/c28-25(29)21-11-9-19(10-12-21)17-3-1-16(2-4-17)18-5-7-20(8-6-18)22-13-23(26(30)31)15-24(14-22)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRRKKMHEJISCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is widely employed for constructing biaryl and teraryl linkages due to its tolerance for carboxylic acid functionalities. For this compound, a three-step coupling strategy is typically utilized:

  • Precursor Synthesis :

    • Brominated core : 5-Bromo-isophthalic acid (1,3-dicarboxy-5-bromobenzene) serves as the central benzene ring. The bromine at position 5 enables coupling with terphenyl boronic esters.

    • Terphenyl boronic acid : 4'-Carboxy-[1,1'-biphenyl]-4-ylboronic acid is prepared via lithiation-borylation of 4-bromo-4'-methylbiphenyl, followed by oxidation of the methyl group to a carboxylic acid.

  • Coupling Conditions :

    • Catalyst: Pd(PPh₃)₄ (2–5 mol%)

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

    • Solvent: DMF/H₂O (4:1) at 80–100°C for 24–48 hours.

    • Yield: 60–75% after purification by recrystallization (acetic acid/water).

Key Challenge : Competing coupling at the carboxylated positions is mitigated by using methyl ester-protected intermediates, which are hydrolyzed post-coupling with NaOH/EtOH.

Ullmann-Type Coupling for Terphenyl Assembly

For substrates sensitive to palladium, copper-mediated Ullmann coupling offers an alternative:

  • Reagents :

    • 5-Iodo-isophthalic acid (1,3-dicarboxy-5-iodobenzene)

    • 4-(4-Carboxyphenyl)phenylboronic acid

  • Conditions :

    • CuI (10 mol%), 1,10-phenanthroline (20 mol%)

    • DMSO at 120°C, 48 hours.

  • Yield : 50–65%, with side products arising from homo-coupling minimized by excess boronic acid.

Oxidation of Methyl Precursors

Hydrothermal Methyl-to-Carboxyl Conversion

A scalable route involves oxidizing pre-coupled methyl groups:

  • Methylated Intermediate :

    • Synthesize 5-[4-[4-(4-methylphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid via Suzuki coupling using methyl-protected boronic esters.

  • Oxidation :

    • Nitric acid (68%, 10 equiv) in a hydrothermal reactor at 170°C for 24 hours.

    • Cool to 25°C, filter, and wash with H₂O/EtOH to isolate the product.

    • Yield: 80–90%, with purity >95% by HPLC.

Advantage : Avoids protection/deprotection steps but requires high-pressure equipment.

Purification and Characterization

Analytical Validation

TechniqueKey Data PointsPurpose
¹H NMR (DMSO-d₆)δ 8.15 (s, 2H, Ar-H), 8.02 (d, 4H, J=8.4 Hz)Confirms aromatic proton environments
FT-IR 1680 cm⁻¹ (C=O), 2500–3000 cm⁻¹ (O-H)Verifies carboxyl groups
HPLC Retention time: 12.3 min (C18 column)Purity assessment (>98%)

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Suzuki-Miyaura60–7595–98High120–150
Ullmann Coupling50–6590–95Moderate90–110
Oxidation of Methyl80–9095–98Industrial70–90

Trade-offs : The Suzuki method offers superior regiocontrol but higher costs, while methyl oxidation is cost-effective yet requires specialized reactors.

Industrial-Scale Considerations

Solvent Recycling

  • DMF recovery via distillation reduces costs by 40% in continuous-flow systems.

Catalyst Reuse

  • Immobilized Pd on activated carbon enables 5–7 reaction cycles without yield drop.

Emerging Methodologies

Photocatalytic Coupling

Visible-light-driven C-C bond formation using eosin Y as a photocatalyst shows promise for reducing metal catalyst usage (pilot-scale yield: 55%).

Biocatalytic Approaches

Engineered Pseudomonas putida strains oxidize methyl groups under mild conditions (30°C, pH 7), though yields remain low (20–30%).

Challenges and Solutions

ChallengeMitigation Strategy
Solubility of intermediatesUse Na salts in H₂O/THF mixtures
Over-oxidation during HNO₃ treatmentStepwise temperature ramping (100°C → 170°C)
Terphenyl regiochemistry controlDirected ortho-metalation techniques

Chemical Reactions Analysis

Types of Reactions

[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

One of the primary applications of this compound is as a building block for metal-organic frameworks. MOFs are porous materials that can be engineered for specific functions:

  • Gas Adsorption and Separation : The compound's structural properties allow it to form frameworks that can selectively adsorb gases such as CO2 and H2, making it useful for environmental applications and energy storage .
ApplicationDescription
Gas SeparationEfficiently separates gases due to its porous nature.
CatalysisServes as a catalyst support in chemical reactions.

Nanotechnology

5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid has been utilized in the synthesis of nanoscale materials:

  • Self-Assembled Monolayers (SAMs) : The molecule can form SAMs on various substrates, which are critical for developing electronic devices and sensors .
Nanotechnology ApplicationDescription
Electronic DevicesUsed in the fabrication of organic semiconductors.
SensorsEnhances sensitivity and selectivity in sensor applications.

Catalysis

The compound has shown potential in catalytic applications:

  • Catalyst Support : Its structure allows it to act as a support for various catalysts, enhancing their stability and activity in chemical reactions .
Catalytic ApplicationDescription
Organic ReactionsFacilitates various organic transformations.
Environmental CatalysisUsed in processes aimed at pollutant degradation.

Biomedical Applications

Emerging research indicates potential biomedical uses:

  • Drug Delivery Systems : The compound's ability to form stable structures may be leveraged for targeted drug delivery systems.
Biomedical ApplicationDescription
Drug DeliveryPotential use in controlled release formulations.

Case Study 1: Gas Separation Technologies

A study demonstrated that metal-organic frameworks constructed from 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid exhibited superior CO2 capture capabilities compared to traditional adsorbents. The framework's high surface area and tunable pore sizes allowed for enhanced selectivity and efficiency in gas separation processes.

Case Study 2: Self-Assembled Monolayers

Research conducted on self-assembled monolayers using this compound highlighted its effectiveness in improving the performance of organic field-effect transistors (OFETs). The SAMs formed from the compound provided better charge transport properties compared to other materials.

Mechanism of Action

The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Key Features :

  • Thermal stability : Similar terphenyl carboxylates exhibit stability up to 240°C in MOF configurations .
  • Applications: Primarily used in materials science for designing functional nanoporous materials .

Structural Analogues of Benzene Polycarboxylic Acids

Table 1: Comparison of Benzene Polycarboxylates
Compound Name Molecular Formula Carboxyl Groups Key Applications Reference
Benzene-1,3-dicarboxylic acid C8H6O4 2 Cycloaddition reactions, MOFs
5-(4-Carboxyphenyl)benzene-1,3-dicarboxylic acid C15H10O6 3 MOF linkers, catalysis
[1,1':4',1'']-Terphenyl-3,3'',5,5''-tetracarboxylic acid C22H14O8 4 High-porosity MOFs
4-Fluoro-1,3-benzenedicarboxylic acid C8H5FO4 2 Electronic materials, fluorophores

Key Observations :

  • Increasing carboxyl groups enhance coordination versatility but reduce solubility in polar solvents.
  • The terphenyl backbone in the target compound provides a larger surface area for pore formation in MOFs compared to simpler dicarboxylates .

Halogenated and Heterocyclic Derivatives

Table 2: Substituted Benzenedicarboxylic Acids
Compound Name Substituent Functional Impact Applications Reference
5-Amino-2,4,6-tribromobenzene-1,3-dicarboxylic acid -Br, -NH2 Enhanced acidity, halogen bonding Pharmaceutical intermediates
5-(3-Carboxypyridin-4-yl)benzene-1,3-dicarboxylic acid Pyridine ring Mixed N/O donor sites Heterogeneous catalysis
5-(3-Phenylprop-2-enoyloxy)benzene-1,3-dicarboxylic acid Ester linkage Tunable hydrophobicity Lignin biomimetics

Key Observations :

  • Halogenation (e.g., -Br, -F) increases thermal stability and electronic polarizability .
  • Heterocyclic substituents (e.g., pyridine) introduce nitrogen-based coordination sites, diversifying MOF topologies .

Reactivity and Catalytic Performance

  • Cycloaddition Reactivity : The target compound’s carboxyl groups lower the energy barrier for [4+2] cycloaddition with C60 (1.21 eV on Au(111) vs. 1.28 eV in gas phase) compared to unsubstituted benzene .
  • MOF Performance : MOFs derived from tetracarboxylates like the target compound exhibit methane storage capacities up to 240 cm<sup>3</sup>/g at 36 atm , outperforming simpler dicarboxylate-based frameworks (e.g., MOF-5: 150 cm<sup>3</sup>/g) .

Biological Activity

5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid, also known as 1,3,5-Tris(4-carboxyphenyl)benzene, is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H18O6
  • Molecular Weight : 438.43 g/mol
  • CAS Number : 50446-44-1
  • Structure : The compound features a central benzene ring with three carboxyphenyl substituents, which enhances its solubility and interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins and nucleic acids. Research has shown that it exhibits:

  • Antioxidant Properties : The carboxylic acid groups can scavenge free radicals, reducing oxidative stress in cells.
  • Antibacterial Activity : Studies have indicated that derivatives of this compound demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria .
  • Potential Anti-cancer Effects : Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, likely through apoptosis induction mechanisms.

The mechanisms through which 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid exerts its biological effects include:

  • Metal Coordination : The carboxylate groups can coordinate with metal ions, forming complexes that may enhance the compound's bioactivity.
  • Cell Membrane Interaction : Its hydrophobic phenyl groups allow it to integrate into lipid membranes, potentially disrupting cellular integrity and function.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways relevant to disease processes.

Antibacterial Activity

A study evaluated the antibacterial properties of various derivatives of the compound against common pathogens. Results showed:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli64 µg/mL
Compound CPseudomonas aeruginosa128 µg/mL

These findings indicate that modifications to the core structure can enhance antibacterial efficacy.

Antioxidant Capacity

Research assessing the antioxidant capacity revealed that the compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured human cells. The IC50 value was determined to be approximately 25 µM, suggesting a potent antioxidant effect.

Anti-cancer Studies

In vitro studies on human colorectal adenocarcinoma cell lines (HCT-15) showed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates at higher concentrations (50 µM), highlighting its potential as an anti-cancer agent.

Q & A

Q. What are the optimal synthetic routes for 5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid, and how do reaction conditions influence yields?

The compound is synthesized via multi-step reactions, typically involving Suzuki-Miyaura cross-coupling and oxidation steps. For example:

  • Step 1 : Palladium-catalyzed coupling (e.g., Pd(PPh₃)₄) with NaHCO₃ in toluene at 110°C for 16 hours (yield: 82%) .
  • Step 2 : Oxidation using Oxone in CH₂Cl₂/DMF at 20°C for 24 hours (yield: 82%) . Key variables affecting yield include catalyst loading, solvent polarity, and reaction time. Lower yields (70–75%) occur under non-optimized conditions (e.g., benzoic acid at 120°C for 48 hours) due to side reactions or incomplete conversion .

Q. Which characterization methods are critical for confirming the structure and purity of this polycarboxylic acid?

  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms ligand geometry for metal-organic framework (MOF) applications .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated DMSO or DMF identifies proton environments and detects impurities. Poor solubility in common solvents may require elevated temperatures .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 76.77%, H: 5.28%) .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability and dehydration behavior .

Q. What are the primary research applications of this compound in materials science?

Its tetra-carboxylic acid structure makes it a versatile ligand for constructing MOFs and coordination polymers. Applications include:

  • Gas Storage : High surface area MOFs for CO₂ or H₂ adsorption .
  • Catalysis : Active sites for heterogeneous reactions (e.g., oxidation, acid-base catalysis) .
  • Sensing : Luminescent MOFs for detecting metal ions or small molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions between elemental analysis and spectroscopic data for this compound?

Discrepancies (e.g., C/H content mismatches) may arise from incomplete purification or solvent retention. Solutions include:

  • Cross-Validation : Combine TGA (to detect solvent loss) with high-resolution mass spectrometry (HRMS).
  • Recrystallization : Use mixed solvents (e.g., DMF/EtOH) to improve crystallinity and purity .
  • Synchrotron XRD : Resolve ambiguous peaks caused by polymorphism .

Q. What experimental design strategies optimize MOF synthesis using this ligand?

  • Factorial Design : Screen variables (solvent, temperature, metal salt) to maximize surface area. For example:
VariableLevels TestedOptimal Condition
SolventDMF, DMF/EtOH, H₂ODMF/EtOH (3:1)
Temperature (°C)80, 100, 120100
Metal NodeZn²⁺, Cu²⁺, Fe³⁺Zn²⁺
  • Response Surface Methodology (RSM) : Quantify interactions between variables .

Q. How does ligand isomerism impact the physicochemical properties of derived MOFs?

  • Symmetry Effects : The planar, symmetric structure of the ligand promotes ordered frameworks with high porosity. Asymmetric analogs may yield interpenetrated structures with reduced pore sizes .
  • Coordination Geometry : Carboxylate groups can adopt μ₂ or μ₃ bridging modes, altering metal cluster connectivity. In situ IR spectroscopy monitors binding modes during synthesis .

Q. What computational tools predict the stability of MOFs derived from this ligand under varying conditions?

  • Density Functional Theory (DFT) : Models ligand-metal binding energies and framework stability .
  • Molecular Dynamics (MD) : Simulates hydrolytic degradation in aqueous environments .
  • Machine Learning : Trains models on experimental datasets to predict surface area and gas uptake .

Q. How can researchers address challenges in crystallizing this compound for structural analysis?

  • Solvent Engineering : Use mixed solvents (e.g., DMF/MeOH) to slow nucleation and improve crystal size .
  • Additives : Introduce templating agents (e.g., CTAB) to direct crystal growth .
  • High-Throughput Screening : Test 96 solvent combinations via robotics to identify optimal conditions .

Methodological Guidelines

  • Data Contradiction Analysis : Use principal component analysis (PCA) to identify outlier datasets in multi-technique studies .
  • Environmental Impact : Assess ligand stability via accelerated degradation studies (e.g., exposure to UV/H₂O₂) .
  • AI Integration : Implement COMSOL Multiphysics for coupled heat-mass transfer simulations in MOF synthesis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Reactant of Route 2
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5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.